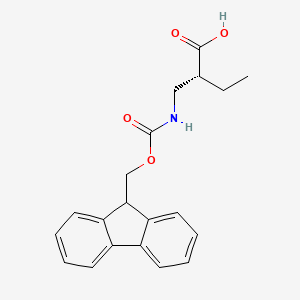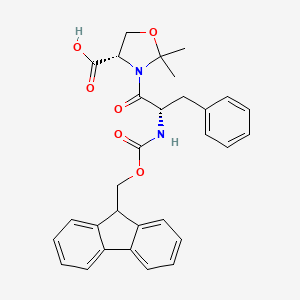
Fmoc-Leu-Onp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .
Synthesis Analysis
Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .Physical and Chemical Properties Analysis
Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .科学的研究の応用
Fmoc-Leu-Onp acts as a distinct PPARgamma ligand. It induces a particular allosteric configuration of PPARgamma, leading to selective modulation of PPARgamma-signaling pathways. This includes activation of insulin sensitization but not adipogenesis, making it a potential agent for improving insulin sensitivity in diabetes research (Rocchi et al., 2001).
In the context of crystallography, this compound undergoes a reversible isomorphous phase transition, characterized by a specific intermolecular interaction. This finding is significant for understanding molecular interactions and crystal formation (Pal et al., 2015).
This compound is used in microwave-assisted peptide synthesis in water. This method is a significant advancement in peptide synthesis, demonstrating the efficiency of Fmoc-amino acids in aqueous conditions (Hojo et al., 2012).
It is also employed in the solid-phase synthesis of oligourea peptidomimetics. This approach is crucial for the synthesis of specific peptide sequences and analogs, demonstrating the versatility of this compound in peptide engineering (Boeijen et al., 2001).
This compound plays a role in circular aqueous Fmoc/t-Bu solid-phase peptide synthesis. This method combines sustainable chemistry principles with peptide synthesis, highlighting the ecological aspect of using this compound in peptide synthesis (Pawlas & Rasmussen, 2021).
It has been used to study the dynamics of leucine methyl groups in proteins, providing insights into protein structure and dynamics (Vugmeyster et al., 2010).
作用機序
Target of Action
Fluorenylmethyloxycarbonyl-Leucine-Ortho-Nitrophenylalanine (Fmoc-Leu-Onp) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, where it acts as a protecting group . The role of this compound is to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The mode of action of this compound involves its interaction with the amino group of an amino acid or peptide. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate linkage, effectively protecting the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed by treatment with a base such as piperidine .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. Specifically, it allows for the step-by-step assembly of peptides in a process known as solid-phase peptide synthesis (SPPS) . This enables the efficient synthesis of complex peptides .
Pharmacokinetics
Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide cleavage and deprotection steps .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with protected amino groups. This allows for the precise assembly of complex peptides, including those of significant size and complexity . The use of this compound in peptide synthesis has been instrumental in advancing research in various fields, including drug discovery, biochemistry, and molecular biology .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base, with piperidine being commonly used . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of peptide synthesis . It’s also worth noting that the Fmoc group is sensitive to light, which can lead to unwanted side reactions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fmoc-Leu-Onp participates in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . This group is removed by secondary amines such as piperidine, allowing the peptide chain to be assembled one amino acid at a time .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The compound’s ability to form various oligopeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the peptides being synthesized and their roles within the cell.
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group serves as a protective group that can be removed when needed, allowing for the controlled assembly of peptide chains . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to the compound’s role in peptide synthesis, where it is used and then removed as the peptide chain is assembled . Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to the conditions of each individual experiment.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels. The specific effects can vary depending on the peptides being synthesized and their roles within the metabolic network.
特性
IUPAC Name |
(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIXSDKRRSDPM-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)


